molecular formula C16H16F3NO2S B1677066 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 313981-55-4

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B1677066
M. Wt: 343.4 g/mol
InChI Key: SKJJIFRWCCSXGL-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is an inactive analog of m-3M3FBS . It is used as a negative control .


Molecular Structure Analysis

The molecular structure of 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is represented by the formula C16H16F3NO2S . The InChI representation is InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3 .

Scientific Research Applications

3. Methods of Application: In the study, experiments were performed on isolated and perfused tail arteries of Wistar rats . The contraction force in the model was measured by assessing increases in perfusion pressure at a constant flow .

4. Results: The study found that treatment with “2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide” caused a significant increase in vascular reactivity in arteries pre-treated with lipopolysaccharides (LPS), a model of septic shock . This was attributed to an increased calcium influx from intra- and extracellular calcium stores .

3. Methods of Application: The compound can be used in the synthesis of oxime esters, which are then used as building blocks for the formation of various heterocyclic compounds . The specific methods of synthesis and application would depend on the particular heterocyclic compound being synthesized .

4. Results: The use of this compound in the synthesis of oxime esters can lead to the formation of various heterocyclic compounds, which have numerous applications in fields such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJJIFRWCCSXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354377
Record name 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

CAS RN

313981-55-4
Record name 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Cerny, KE Anderson, LR Stephens… - The Journal of …, 2017 - journals.aai.org
The adenylate cyclase toxin-hemolysin (CyaA) plays a key role in immune evasion and virulence of the whooping cough agent Bordetella pertussis. CyaA penetrates the complement …
Number of citations: 48 journals.aai.org
S Semple-Rowland, I Madorsky, S Bolch, J Berry… - Plos one, 2013 - journals.plos.org
Many aspects of retinal photoreceptor function and physiology are regulated by the circadian clocks in these cells. It is well established that light is the primary stimulus that entrains …
Number of citations: 2 journals.plos.org
P Bista, M Pawlowski, M Cerina, P Ehling… - The Journal of …, 2015 - Wiley Online Library
Key points During the behavioural states of sleep and wakefulness thalamocortical relay neurons fire action potentials in high frequency bursts or tonic sequences, respectively. The …
Number of citations: 42 physoc.onlinelibrary.wiley.com
CLW Pitt - 2015 - escholarship.org
Ras mutations drive approximately one third of human cancers by aberrant regulation of the mitogen-activated protein kinase (MAPK) signaling cascade and other effector pathways. …
Number of citations: 0 escholarship.org
C Pitt - 2015 - escholarship.org
Ras mutations drive approximately one third of human cancers by aberrant regulation of the mitogen-activated protein kinase (MAPK) signaling cascade and other effector pathways. …
Number of citations: 0 escholarship.org

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